

Hirudonucleodisulfide B (CAS No. 1072789-38-8): A Technical Overview

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Compound of Interest

Compound Name: *Hirudonucleodisulfide B*

Cat. No.: *B12401173*

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Introduction

Hirudonucleodisulfide B is a heterocyclic compound originally isolated from the dried material of the leech *Whitmania pigra*.^[1] This document provides a comprehensive technical summary of the available scientific data on **Hirudonucleodisulfide B**, with a focus on its chemical properties, biological activity, and the experimental context of its characterization.

Chemical and Physical Properties

Hirudonucleodisulfide B is a pteridine derivative with the IUPAC name 7-(1,2-dihydroxyethyl)-6-methylsulfanyl-1H-thieno[3,2-g]pteridine-2,4-dione. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	1072789-38-8	-
Molecular Formula	C ₁₁ H ₁₀ N ₄ O ₄ S ₂	PubChem
Molecular Weight	326.35 g/mol	PubChem
IUPAC Name	7-(1,2-dihydroxyethyl)-6-methylsulfanyl-1H-thieno[3,2-g]pteridine-2,4-dione	PubChem
Synonyms	HIRUDONUCLEODISULFIDE B	PubChem

Biological Activity

The primary reported biological activity of **Hirudonucleodisulfide B** is its moderate anti-anoxic effect, as demonstrated in an in vitro assay against anoxic injury.^[1]

Activity	EC ₅₀	Assay	Source
Anti-anoxic	19.54 ± 1.53 µg/mL	In vitro anoxic injury assay	--INVALID-LINK-- ^[1]

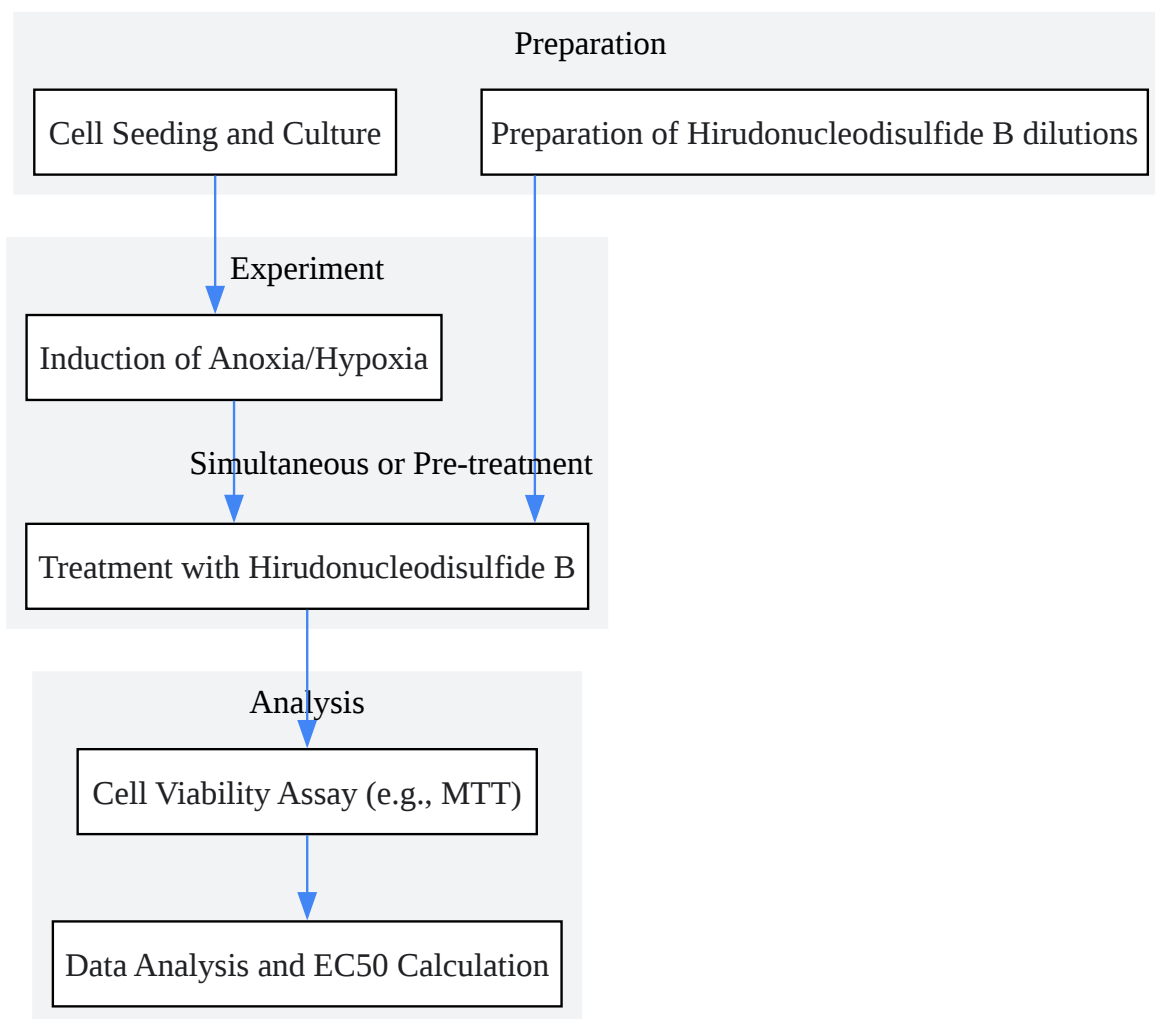
Experimental Protocols

While the specific details of the experimental protocol for the anti-anoxic activity of **Hirudonucleodisulfide B** are not fully available in the public domain, a generalized workflow for a typical in vitro anoxia/hypoxia study is outlined below. This is a representative model and may not reflect the exact methodology used in the original study.

General Protocol for In Vitro Anti-Anoxic Activity Assay

- **Cell Culture:** A suitable cell line, often of neuronal origin due to the brain's high sensitivity to oxygen deprivation, is cultured under standard conditions (e.g., 37°C, 5% CO₂, normoxic atmosphere) to achieve a desired confluency.

- **Induction of Anoxia/Hypoxia:** The cultured cells are subjected to an anoxic or hypoxic environment. This is commonly achieved by placing the cell cultures in a specialized chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) or by using an oxygen-glucose deprivation (OGD) medium for a specified duration.
- **Compound Treatment:** **Hirudonucleodisulfide B**, at various concentrations, would be added to the cell culture medium either before or during the anoxic/hypoxic insult to assess its protective effects.
- **Assessment of Cell Viability:** Following the anoxic period, cell viability is measured to determine the extent of cell death and the protective effect of the compound. Common methods for assessing cell viability include:
 - **MTT Assay:** Measures the metabolic activity of cells.
 - **LDH Assay:** Quantifies the release of lactate dehydrogenase from damaged cells.
 - **Live/Dead Staining:** Utilizes fluorescent dyes to differentiate between living and dead cells.
- **Data Analysis:** The EC₅₀ value is calculated, representing the concentration of **Hirudonucleodisulfide B** required to achieve 50% of the maximum protective effect against anoxic injury.



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A generalized workflow for an in vitro anti-anoxic activity assay.

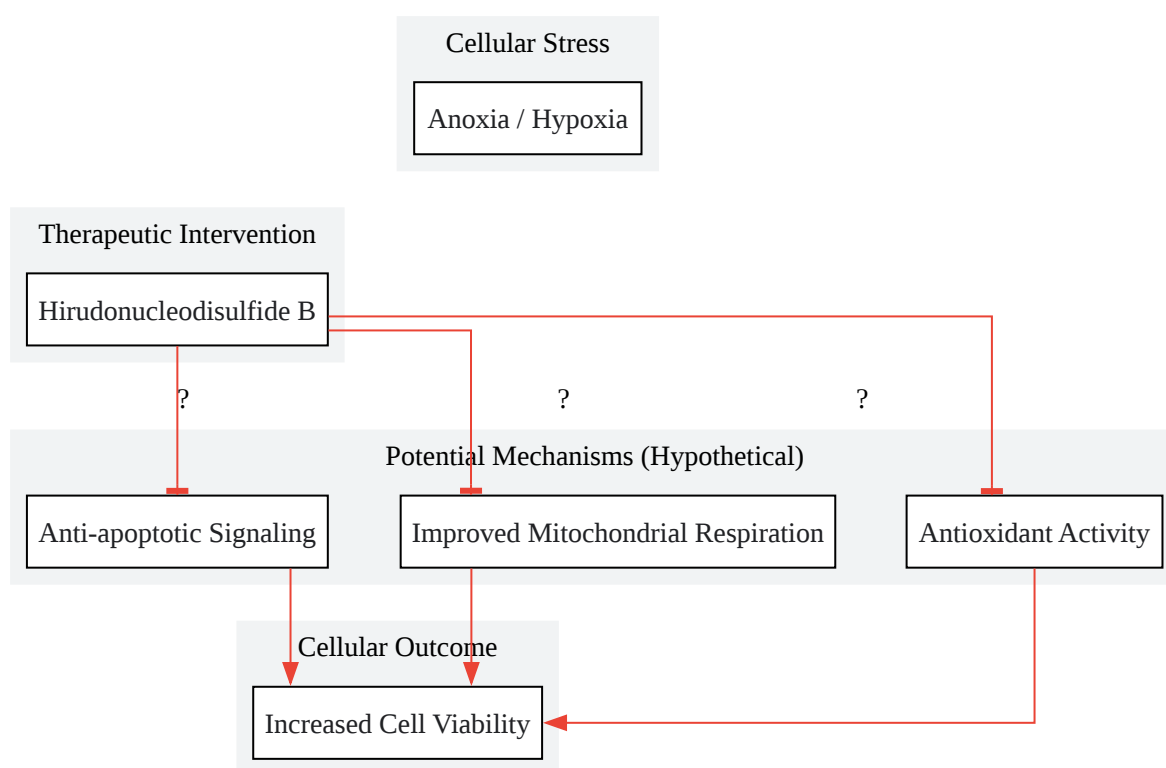
Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific mechanism of action or the signaling pathways modulated by **Hirudonucleodisulfide B** in exerting its anti-anoxic effects. Generally, compounds with anti-anoxic properties may act through various mechanisms, including:

- Improving mitochondrial function and energy metabolism.

- Reducing oxidative stress by scavenging reactive oxygen species.
- Inhibiting apoptotic pathways.
- Modulating ion channel activity to prevent excitotoxicity.

Further research is required to elucidate the precise molecular targets and pathways through which **Hirudonucleodisulfide B** confers protection against anoxic injury.



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Hypothetical mechanisms of action for anti-anoxic compounds.

Conclusion

Hirudonucleodisulfide B is a natural product with demonstrated moderate anti-anoxic activity in vitro. The available data provides a foundation for further investigation into its therapeutic potential. Future research should focus on elucidating its mechanism of action, identifying its molecular targets, and evaluating its efficacy and safety in preclinical models of hypoxic-ischemic injury. The lack of detailed experimental protocols and mechanistic studies highlights a significant gap in the current understanding of this compound.

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References

- 1. Chronic hypoxia in neuronal cell culture: metabolic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
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